7-Fluoro-3-phenylcoumarin
Description
7-Fluoro-3-phenylcoumarin is a fluorinated coumarin derivative characterized by a fluorine substituent at the 7-position and a phenyl group at the 3-position of the coumarin core. Coumarins are benzopyrone derivatives widely studied for their optical properties, biological activities, and applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
7-fluoro-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKAXJDLVHWSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)F)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-phenylcoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials are 7-fluororesorcinol and phenylacetic acid. The reaction is conducted under reflux conditions with concentrated sulfuric acid as the catalyst. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The fluorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
7-Fluoro-3-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology: Employed in the imaging of biological samples, including cells and tissues, due to its ability to fluoresce under ultraviolet light.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of optical materials and sensors.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to absorb ultraviolet light and emit visible light. This property is utilized in various imaging and detection applications. Additionally, its potential therapeutic effects are mediated through its interaction with cellular enzymes and receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Research Findings
- Fluorinated coumarins exhibit superior metabolic stability compared to hydroxylated analogs, making them promising candidates for drug development .
- Substitution patterns (e.g., dual phenyl groups in 7-Hydroxy-4-phenyl-3-(4-hydroxyphenyl)coumarin) significantly alter steric interactions, impacting binding to biological targets .
- The RIFM safety evaluation framework emphasizes rigorous toxicity profiling for fluorinated and trifluoromethylated coumarins due to their persistence in environmental matrices .
Biological Activity
7-Fluoro-3-phenylcoumarin, a derivative of coumarin, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fluorine atom at the 7-position and a phenyl group at the 3-position of the coumarin moiety. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and cellular signaling.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. Notably, it interacts with cytochrome P450 enzymes involved in drug metabolism, which may influence pharmacokinetics and drug interactions.
- Fluorescent Properties : As a coumarin derivative, it exhibits fluorescence upon UV excitation, making it useful as a fluorescent probe in biochemical assays.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition Studies
A detailed analysis of this compound's inhibitory effects on various enzymes reveals:
These values indicate that the compound is a potent inhibitor, particularly against tyrosinase, which is relevant in skin pigmentation disorders.
Case Studies and Research Findings
- Monoamine Oxidase B Inhibition : A study evaluated various 3-phenylcoumarin derivatives, including this compound. It was found to inhibit MAO-B effectively at low concentrations, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
- Tyrosinase Inhibition : The compound exhibited remarkable inhibitory activity against mushroom tyrosinase, outperforming standard inhibitors like kojic acid. This finding supports its potential use in cosmetic formulations aimed at reducing hyperpigmentation .
- Steroid Sulfatase Inhibition : Inhibitory assays demonstrated that this compound is a more potent inhibitor of steroid sulfatase compared to traditional coumarins. This property may have implications for hormone-related therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
